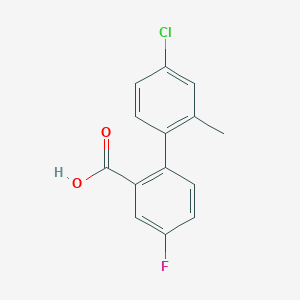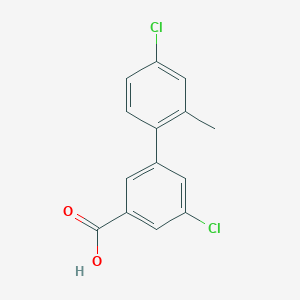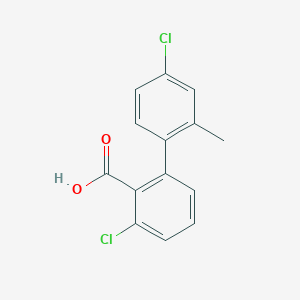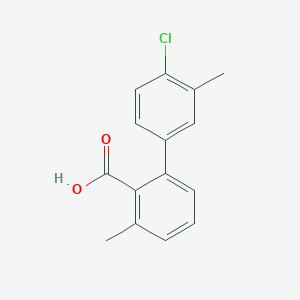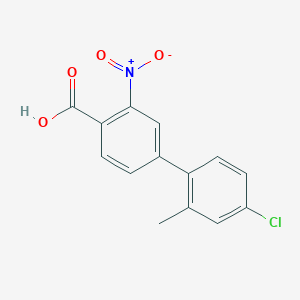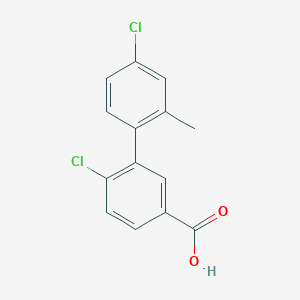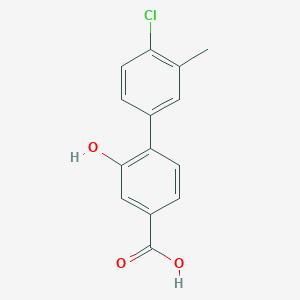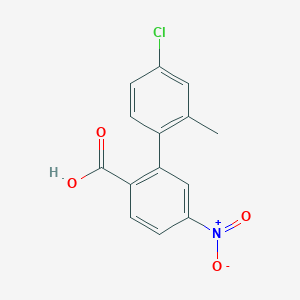
2-(4-Chloro-2-methylphenyl)-4-nitrobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-2-methylphenyl)-4-nitrobenzoic acid, 95% (2-MCPBA) is an organic compound used as a reagent in chemical synthesis and research. It is a white crystalline solid with a melting point of 132-134°C and a molecular weight of 273.58 g/mol. 2-MCPBA is soluble in water and ethanol, and its structure is composed of a nitrobenzoic acid moiety linked to a phenyl ring with a chloro substituent. 2-MCPBA has a wide range of applications in scientific research, including the synthesis of organic compounds, the study of enzyme-catalyzed reactions, and the investigation of biochemical and physiological effects.
作用机制
2-(4-Chloro-2-methylphenyl)-4-nitrobenzoic acid, 95% is an organic compound that can act as a substrate or inhibitor in enzyme-catalyzed reactions. In enzyme-catalyzed reactions, it can act as a substrate by providing a reaction site for the enzyme to catalyze the reaction. It can also act as an inhibitor by blocking the active site of the enzyme and preventing it from catalyzing the reaction.
Biochemical and Physiological Effects
2-(4-Chloro-2-methylphenyl)-4-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It can act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It can also act as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-(4-Chloro-2-methylphenyl)-4-nitrobenzoic acid, 95% has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
实验室实验的优点和局限性
2-(4-Chloro-2-methylphenyl)-4-nitrobenzoic acid, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also soluble in water and ethanol, making it easy to handle and use in experiments. A limitation is that it can be toxic in high concentrations, so it must be handled with care and safety precautions must be taken when using it in experiments.
未来方向
The future directions for research involving 2-(4-Chloro-2-methylphenyl)-4-nitrobenzoic acid, 95% are numerous. One potential direction is to further investigate its biochemical and physiological effects, particularly its effects on enzyme activity. Another potential direction is to explore its potential as a substrate or inhibitor in other enzyme-catalyzed reactions. Additionally, further research could be conducted to investigate its potential for use in the synthesis of pharmaceuticals, agrochemicals, and dyes. Finally, research could be conducted to explore its potential for use in biodegradation studies.
合成方法
2-(4-Chloro-2-methylphenyl)-4-nitrobenzoic acid, 95% is synthesized by a two-step reaction. The first step is the reaction of 4-chloro-2-methylphenol with nitration acid, which produces 4-chloro-2-methylphenyl nitrate. The second step is the reaction of 4-chloro-2-methylphenyl nitrate with sodium nitrite in the presence of sulfuric acid, yielding 2-(4-Chloro-2-methylphenyl)-4-nitrobenzoic acid, 95%.
科学研究应用
2-(4-Chloro-2-methylphenyl)-4-nitrobenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the study of enzyme-catalyzed reactions, and in the investigation of biochemical and physiological effects. 2-(4-Chloro-2-methylphenyl)-4-nitrobenzoic acid, 95% is used in the preparation of substrates for the study of enzyme-catalyzed reactions, such as the oxidation of alcohols and the hydrolysis of esters. It has also been used in the study of the biodegradation of organic compounds.
属性
IUPAC Name |
2-(4-chloro-2-methylphenyl)-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-8-6-9(15)2-4-11(8)13-7-10(16(19)20)3-5-12(13)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCHZGPAXICDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690379 |
Source


|
| Record name | 4'-Chloro-2'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-90-4 |
Source


|
| Record name | 4'-Chloro-2'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





